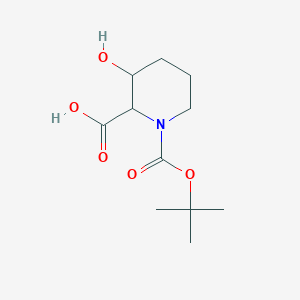

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid

Description

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (BOC) protecting group, a hydroxyl (-OH) substituent at position 3, and a carboxylic acid (-COOH) at position 2. Its stereochemistry (2S,3R) is critical for its interactions in asymmetric synthesis and pharmaceutical applications, particularly as a building block for peptidomimetics or protease inhibitors. The BOC group enhances stability during synthetic processes, while the hydroxyl and carboxylic acid moieties contribute to hydrogen bonding and solubility .

Properties

IUPAC Name |

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVMWRPYVCWVKPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1367735-71-4 | |

| Record name | 1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl hydroperoxide for the oxidation of the piperidine ring . The reaction conditions often require a metal-free environment to ensure the smooth progression of the reaction.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxyl group.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents such as sodium borohydride for reduction . Substitution reactions may involve the use of strong acids or bases to facilitate the removal of the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound.

Scientific Research Applications

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Mechanism of Action

The mechanism of action of Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the reactivity of the compound. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

This compound (CAS 652971-20-5) shares the BOC-protected piperidine core but differs in substituents and stereochemistry:

- Substituents : A phenyl group at position 4 replaces the hydroxyl group in the target compound.

- Stereochemistry : The (3S,4R) configuration contrasts with the target’s (2S,3R).

- Molecular Formula: C₁₇H₂₃NO₄ (MW 305.37 g/mol) vs. the target’s estimated formula C₁₁H₁₉NO₅ (MW ~245.27 g/mol).

Functional Implications :

- The hydroxyl group in the target compound improves hydrophilicity, favoring interactions in polar biological environments.

- Hazard Profile : The phenyl analog exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) , whereas the hydroxyl group in the target may reduce such risks due to altered metabolic pathways.

Comparison with Natural Products: Zygocaperoside and Isorhamnetin-3-O Glycoside

While structurally distinct (glycosides vs. piperidines), these compounds illustrate methodological parallels in structural elucidation:

- Spectroscopic Techniques : NMR (¹H and ¹³C) and UV spectroscopy are pivotal for confirming functional groups and stereochemistry in both classes . For example:

- The target compound’s ¹H-NMR would show characteristic tert-butyl signals (~1.4 ppm) and hydroxyl protons (~3–5 ppm).

- The carboxylic acid’s carbonyl group would resonate near 170 ppm in ¹³C-NMR, distinct from glycosidic linkages in natural products.

Data Tables

Table 1: Structural and Hazard Comparison

*Estimated based on structural analysis.

Table 2: Key Spectroscopic Features

Research Findings and Implications

Structural Impact on Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to phenyl-containing analogs, making it preferable for drug formulations requiring polar interactions .

Synthetic Utility : The BOC group in both piperidine derivatives facilitates amine protection during solid-phase peptide synthesis, though the hydroxyl group may necessitate additional protection steps .

Data Mining Applications : Frequent substructure analysis (e.g., BOC, carboxylic acid) could predict biological activity, as these motifs are common in protease inhibitors and kinase modulators .

Biological Activity

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid, also known by its CAS number 1367735-71-4, is a synthetic derivative of piperidine. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development.

- Molecular Formula : C11H19NO5

- Molecular Weight : 245.275 g/mol

- CAS Number : 1367735-71-4

- IUPAC Name : 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Piperidine derivatives are known for their versatility in medicinal chemistry, often acting as inhibitors or modulators of key enzymes and receptors.

Antibacterial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated potent inhibition against bacterial topoisomerases, which are crucial for bacterial DNA replication. The minimum inhibitory concentrations (MICs) for effective compounds ranged from less than 0.03125 to 4 μg/mL against various strains, including multidrug-resistant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Study on Synthesis and Activity

A study focusing on the synthesis of piperidine derivatives highlighted the importance of optimizing synthetic routes to enhance yield and purity. The synthesized compounds were evaluated for their biological activities, revealing that modifications at the piperidine ring significantly influenced their antibacterial efficacy .

In Vivo Efficacy

In vivo studies have shown that certain piperidine derivatives exhibit promising results in animal models. For example, lead compounds derived from similar structures demonstrated effective treatment outcomes against systemic infections in mice, showcasing the potential therapeutic applications of these compounds .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Molecular Weight | Antibacterial Activity (MIC) |

|---|---|---|---|

| This compound | 1367735-71-4 | 245.275 g/mol | <0.03125 - 4 μg/mL |

| Compound 7a (related structure) | Not specified | Not specified | <0.03125 - 0.25 μg/mL |

| Benzothiazole-based dual inhibitors | Not specified | Not specified | Effective against ESKAPE pathogens |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.